Choline octanoate

Description

Properties

CAS No. |

71501-52-5 |

|---|---|

Molecular Formula |

C13H29NO3 |

Molecular Weight |

247.37 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;octanoate |

InChI |

InChI=1S/C8H16O2.C5H14NO/c1-2-3-4-5-6-7-8(9)10;1-6(2,3)4-5-7/h2-7H2,1H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI Key |

CISGOUDPMXUJNS-UHFFFAOYSA-M |

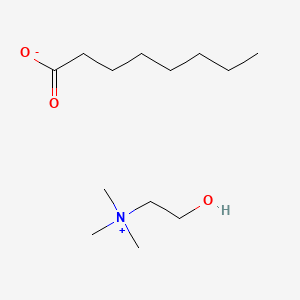

Canonical SMILES |

CCCCCCCC(=O)[O-].C[N+](C)(C)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Purity Assessment in Choline Octanoate Research

Established Synthetic Pathways for Choline (B1196258) Octanoate (B1194180)

The primary route for synthesizing choline octanoate and other choline carboxylate ionic liquids is through direct acid-base neutralization. researchgate.netacs.org This method is favored for its straightforwardness and high yields.

Neutralization-Based Synthesis Approaches

The synthesis of this compound is typically achieved through the reaction of a choline base with octanoic acid. mdpi.com Common choline sources for this reaction include aqueous solutions of choline hydroxide (B78521) or choline bicarbonate. uni-regensburg.dersc.org

One established method involves the dropwise addition of octanoic acid to an equimolar amount of choline hydroxide in an aqueous solution. mdpi.combath.ac.uk The mixture is then stirred at room temperature for an extended period, often around 12 hours, to ensure the completion of the neutralization reaction. mdpi.com An alternative approach utilizes choline bicarbonate, where it is reacted with octanoic acid in a solvent like methanol. rsc.org The reaction is stirred for several hours at ambient temperature, after which the solvent is removed under vacuum to yield the product, often as a colorless gel. rsc.org In both variations, the byproducts are benign (water in the case of choline hydroxide, or water and carbon dioxide with choline bicarbonate), which simplifies the purification process.

Considerations for Scalability in Academic Synthesis

While neutralization is a robust method, scaling the synthesis from laboratory benchtop to larger quantities requires several considerations. The cost and availability of starting materials, particularly the choline base, are primary factors. nottingham.ac.uk The scalability of choline production itself is advantageous, potentially lowering costs for larger-scale applications. nottingham.ac.uk

Advanced Spectroscopic and Chromatographic Techniques for Purity Verification

To ensure the synthesized product is indeed this compound and free from significant impurities, researchers employ a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for structural confirmation, while chromatographic methods can be used to assess purity. researchgate.netacs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to verify the presence and integrity of both the choline cation and the octanoate anion. researchgate.netnottingham.ac.uk

Proton NMR (¹H NMR) confirms the structure of this compound by identifying the chemical environments of all hydrogen atoms in the molecule. researchgate.net Each unique proton group yields a distinct signal, and the signal's location (chemical shift), splitting pattern (multiplicity), and area (integration) provide a complete picture of the compound's composition. hw.ac.uk

In the ¹H NMR spectrum of this compound, characteristic signals for both the choline and octanoate moieties are observed. uni-regensburg.de For the choline cation, a sharp singlet appears for the nine equivalent protons of the three methyl groups attached to the nitrogen atom (-N(CH₃)₃). uni-regensburg.denih.gov The two methylene (B1212753) groups (-CH₂-) in the choline backbone appear as distinct multiplets. uni-regensburg.de For the octanoate anion, the spectrum shows a triplet for the terminal methyl group (-CH₃), a complex multiplet for the chain of methylene groups, and another triplet for the methylene group adjacent to the carboxylate group (-CH₂COO⁻). uni-regensburg.de The integration of these signals confirms the relative number of protons in each part of the molecule. bath.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Ion | Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Choline | -N(CH₃)₃ | ~3.05 - 3.20 | Singlet (s) |

| N-CH₂- | ~3.95 - 4.06 | Multiplet (m) | |

| HO-CH₂- | ~3.40 - 3.52 | Triplet (t) | |

| Octanoate | -CH₂COO⁻ | ~2.05 | Triplet (t) |

| -CH₂CH₂COO⁻ | ~1.40 | Multiplet (m) | |

| -(CH₂)₄- | ~1.15 | Multiplet (m) | |

| -CH₃ | ~0.72 | Triplet (t) |

Note: Chemical shifts are reported relative to a standard (e.g., TMS or DSS) and can vary slightly based on the solvent (e.g., D₂O, d₆-DMSO) and concentration. Data compiled from sources. uni-regensburg.denih.govhmdb.ca

Carbon-13 NMR provides complementary information to ¹H NMR, mapping the carbon skeleton of the molecule. savemyexams.com In a ¹³C NMR spectrum, each non-equivalent carbon atom produces a single peak, allowing for a direct count of the unique carbon environments. savemyexams.com This technique is crucial for confirming the molecular framework of both the choline cation and the octanoate anion. researchgate.net

The spectrum of this compound displays characteristic peaks for all carbon atoms. The choline cation shows signals for the three equivalent methyl carbons, the nitrogen-adjacent methylene carbon, and the hydroxyl-adjacent methylene carbon. nih.gov The octanoate anion shows distinct signals for the carboxylate carbon, the terminal methyl carbon, and each of the six methylene carbons in the alkyl chain. researchgate.netpressbooks.pub The chemical shift values are indicative of the electronic environment of each carbon, confirming the structure of the ionic liquid. pressbooks.pub

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Ion | Assignment | Chemical Shift (δ) ppm |

| Choline | -N(C H₃)₃ | ~56.5 |

| N-C H₂- | ~70.1 | |

| HO-C H₂- | ~58.4 | |

| Octanoate | -C OO⁻ | ~180-185 |

| -C H₂COO⁻ | ~35-40 | |

| Interior -(C H₂)₅- | ~23-32 | |

| -C H₃ | ~14.0 |

Note: Chemical shifts can vary based on the solvent and reference standard. Data compiled from sources. nih.govresearchgate.netwisc.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical technique for the qualitative assessment of this compound, enabling the confirmation of its molecular structure by identifying characteristic functional groups. This method relies on the principle that chemical bonds vibrate at specific frequencies when they absorb infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule.

In the analysis of this compound, the FTIR spectrum is characterized by distinct absorption bands that correspond to the vibrations of its constituent parts: the choline cation and the octanoate anion. The choline cation's structure is confirmed by the presence of strong bands related to the C-N bond vibrations and the O-H stretching of the hydroxyl group. The octanoate anion is identified by the prominent stretching vibrations of its carboxylate group (COO⁻).

Key vibrational bands observed in the FTIR spectrum of this compound are detailed in the table below. The broad O-H stretching band, typically appearing around 3358 cm⁻¹, is a hallmark of the hydroxyl group in the choline cation. The sharp peaks in the 2850-2960 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of C-H bonds within the alkyl chains of both the choline and octanoate moieties. A crucial indicator for the formation of the ionic liquid is the strong asymmetric stretching vibration of the carboxylate group (COO⁻) from the octanoate anion, which is typically observed around 1560 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3358 | O-H Stretch | Hydroxyl (Choline) |

| ~2957, ~2927, ~2858 | C-H Stretch (asymmetric & symmetric) | Alkyl Chains (Choline & Octanoate) |

| ~1560 | C=O Asymmetric Stretch | Carboxylate (Octanoate) |

| ~1467 | C-H Bend | Alkyl Chains |

| ~1398 | C=O Symmetric Stretch | Carboxylate (Octanoate) |

| ~1085 | C-O Stretch | Alcohol (Choline) |

| ~954 | C-N Stretch | Quaternary Amine (Choline) |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument calibration.

The presence and position of these bands collectively confirm the successful synthesis of the this compound structure, verifying that the choline cation and octanoate anion have combined to form the target ionic liquid.

Mass Spectrometry (MS) for Molecular and Cluster Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity verification of this compound. It provides precise information about the mass-to-charge ratio (m/z) of the constituent ions, confirming the molecular weight of both the cation and the anion. Electrospray ionization (ESI) is a commonly employed technique for analyzing ionic liquids like this compound because it allows for the gentle transfer of ions from the liquid phase to the gas phase for detection.

When subjected to ESI-MS analysis, a sample of this compound will typically produce spectra in both positive and negative ion modes. In the positive ion mode, the spectrum is dominated by a peak corresponding to the choline cation, [CH₃)₃N⁺CH₂CH₂OH]. In the negative ion mode, the primary peak observed corresponds to the octanoate anion, [CH₃(CH₂)₆COO⁻].

Beyond simple monomer identification, ESI-MS can also reveal the presence of ionic clusters or aggregates, which are common in ionic liquids. These clusters consist of multiple cation-anion pairs. For this compound, clusters such as [(Choline)₂(Octanoate)]⁺ in the positive ion mode and [(Choline)(Octanoate)₂]⁻ in the negative ion mode may be detected. The observation of these clusters provides insight into the intermolecular interactions within the ionic liquid.

Table 2: Expected Mass-to-Charge (m/z) Ratios in ESI-MS of this compound

| Ion Mode | Species | Formula | Calculated m/z |

|---|---|---|---|

| Positive | Choline Cation | [C₅H₁₄NO]⁺ | 104.1 |

| Positive | Dimeric Cluster | [(C₅H₁₄NO)₂(C₈H₁₅O₂)]⁺ | 351.3 |

| Negative | Octanoate Anion | [C₈H₁₅O₂]⁻ | 143.1 |

| Negative | Dimeric Cluster | [(C₅H₁₄NO)(C₈H₁₅O₂)₂]⁻ | 390.3 |

Note: The m/z values are based on the most common isotopes of the elements.

The combination of data from both positive and negative ion modes provides unequivocal evidence for the ionic composition of this compound, confirming its identity and offering a high degree of confidence in its purity.

Advanced Structural and Supramolecular Characterization of Choline Octanoate Systems

Mesomorphism and Phase Behavior Studies

The phase behavior of choline (B1196258) octanoate (B1194180) is complex, exhibiting characteristics of both surfactants and hydrotropes. acs.orgresearchgate.net Its behavior is highly dependent on concentration and temperature, leading to the formation of various structured phases in aqueous solutions.

Investigations of Thermotropic Ionic Liquid Crystal (ILC) Phases

Anhydrous choline carboxylates, including those with longer alkyl chains (C12-C18), have been shown to exhibit thermotropic mesomorphism, forming liquid-crystalline lamellar phases at temperatures between 35 and 95 °C. nih.gov Specifically, a compound analogous to choline and geranate (B1243311) (CAGE), where one equivalent of geranic acid is replaced with octanoic acid, forms a thermotropic ionic liquid crystal (ILC). nih.govacs.org This novel ILC, termed [choline][geranate(H)octanoate], displays a partial bilayer liquid crystal (LC) phase at temperatures below approximately 293 K (20°C). nih.govkcl.ac.uk This transition near room temperature suggests potential for use as a temperature-induced "switch" for its anisotropic properties. nih.govkcl.ac.uk The thermotropic phases of anhydrous choline octanoate have been observed to include crystalline, semi-crystalline, and liquid crystalline defective phases upon heating. uni-regensburg.de

Phase Diagrams and Aqueous Biphasic System (ABS) Formation with this compound

This compound can form aqueous biphasic systems (ABS) when combined with certain salts. mdpi.com For instance, research has explored the use of choline alkanoates, including this compound, in combination with K3PO4 solutions to form ABS. mdpi.comresearchgate.net The formation and characteristics of these systems are influenced by factors such as pH. mdpi.com

In the context of its binary phase diagram with water, this compound demonstrates behavior that positions it at the boundary between a surfactant and a hydrotrope. acs.orgresearchgate.net Unlike its longer-chain counterparts, this compound in water does not form discontinuous cubic phases but instead exhibits an extended isotropic micellar solution phase. acs.orgresearchgate.net At higher temperatures, it can form an extended isotropic, micellar solution across the entire composition range. uni-regensburg.de

The ability of a series of cholinium-based ionic liquids with carboxylate anions, including octanoate, to form ABS with dipotassium (B57713) hydrogen phosphate (B84403) (K2HPO4) has been systematically studied. ua.pt The ternary phase diagrams for these systems have been determined, providing insight into the influence of the anion alkyl chain length on ABS formation. ua.pt

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules self-assemble into micelles. For this compound, the CMC has been determined using various techniques, including surface tension and conductivity measurements. uni-regensburg.denih.gov These studies confirm that longer chain choline carboxylates, such as this compound, behave as typical surfactants, forming micelles in aqueous solutions. nih.gov

The CMC of this compound has been reported to be 0.46 ± 0.02 mM as determined by assessing cytotoxicity towards Vibrio fischeri bacteria. helsinki.fi Another study determined the CMC of this compound at different temperatures using both conductivity and surface tension measurements. nih.gov

| Method | Temperature (°C) | CMC (mM) |

| Cytotoxicity (Vibrio fischeri) | - | 0.46 ± 0.02 |

| Conductivity | 25 | 200 |

| Surface Tension | 25 | 200 |

| Conductivity | 40 | 220 |

| Surface Tension | 40 | 220 |

This table presents the Critical Micelle Concentration (CMC) of this compound determined by various methods and at different temperatures. nih.govhelsinki.fi

Small-Angle X-ray Scattering (SAXS) and Neutron Reflectivity (NR) for Nanoscale Structure Elucidation

Small-angle X-ray scattering (SAXS) and neutron reflectivity (NR) are powerful techniques for probing the nanoscale structure and organization of materials. nih.govsesame.org.jo These methods have been instrumental in characterizing the aggregation behavior and bilayer interactions of this compound systems.

Characterization of Aggregation Behavior in Aqueous Suspensions

SAXS studies have been employed to investigate the lyotropic phase behavior of choline soaps. acs.orgresearchgate.net For this compound, SAXS has helped to clarify its structural behavior in water, confirming the absence of discontinuous cubic phases and the presence of an extended isotropic micellar solution phase. acs.orgresearchgate.net

In a study of a thermotropic ILC analogue containing octanoate, [choline][geranate(H)octanoate], SAXS was used alongside polarizing optical microscopy to identify the formation of a partial bilayer liquid crystal phase at temperatures below ~293 K. nih.govkcl.ac.uk This indicates a degree of long-range order and self-assembly into layered structures. nih.govkcl.ac.uk

Probing Bilayer Integrity and Compositional Changes

Neutron reflectivity (NR) is a particularly effective technique for studying the interaction of molecules with lipid bilayers, providing detailed information about the structure and composition of interfaces. researchgate.net Studies using NR have compared the interactions of choline and geranate (CAGE) and this compound (CAOT) with model lipid bilayers. ess.euill.frresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The distinct properties of choline-based ionic liquids, including this compound, are largely dictated by the complex interplay of intermolecular forces. These forces include long-range Coulombic interactions and short-range van der Waals forces. aip.org A defining feature of these systems is the presence of anisotropic hydrogen bonds, which can significantly influence their behavior. aip.org Specifically, strong hydrogen bonding is anticipated between the hydroxyl group of the choline cation and the carboxylate group of the octanoate anion. aip.org

Computational studies and experimental data from various choline carboxylate systems provide insight into the probable interactions within this compound. aip.orgmdpi.com The choline cation possesses two primary sites for interaction with the anion: the hydroxyl (-OH) group, which acts as a hydrogen bond donor, and the positively charged trimethylammonium group (N(CH₃)₃⁺), a site for Coulombic interaction. aip.org Theoretical models consistently indicate that the strong O-H···O hydrogen bonds between the choline's hydroxyl group and the carboxylate group of the anion are the dominant interaction, which may prevent extensive coordination at the N(CH₃)₃⁺ group. aip.org Furthermore, C-H···O contacts are also identified as a common structural feature in these coordination structures. aip.org

The arrangement of cations and anions is not random. Radial distribution functions (RDFs) calculated from molecular dynamics simulations of similar choline carboxylate ILs show a distinct, broad peak for the N···O intermolecular distance at approximately 4 Å. aip.org This suggests a structured arrangement with an alternating pattern of cations and anions. aip.org

In systems containing multiple anionic species, such as a mixture of this compound and another carboxylate, a dynamic process known as anion metathesis can occur. acs.orgnih.gov This involves the exchange of interacting ions. acs.orgnih.gov For instance, in a system containing choline, geranate, and octanoate, mass spectrometry has revealed the presence of complexes like [(choline)(geranate)(H)(octanoate)], [(choline)(octanoate)₂(H)], and [(choline)(geranate)₂(H)]. acs.orgnih.gov The observation of a single set of ¹H NMR resonances for each component in such mixtures indicates that this anion metathesis is rapid, leading to an averaging of the chemical shifts between the different cluster types. acs.orgnih.gov The synthesis of ionic liquids often employs a salt metathesis reaction, a type of double displacement reaction where ions are exchanged between interacting species. acs.orgolemiss.edugoogle.com

Proton exchange is another critical dynamic process, particularly when protic species are present. In aqueous mixtures of choline carboxylates, proton exchange can occur between the hydroxyl group of choline, the carboxylic acid proton (if present), and water molecules. acs.org This exchange is often faster than the NMR timescale, resulting in a single, averaged peak for the exchanging protons in the ¹H NMR spectrum. acs.org In some choline-based ionic liquids with amino acid anions containing additional protic groups (like -SH or -COOH), proton migration from these groups to the amino group of the anion has been observed, a phenomenon not typically seen in their fully ionized form. uniroma1.it This highlights the potential for complex proton transfer pathways within these systems. uniroma1.it

The association between the choline cation and carboxylate anions is a key factor in the formation of stable ion pairs and larger aggregates. mdpi.com This association is primarily driven by electrostatic attraction between the charged heads of the ions and, crucially, by hydrogen bonding involving the hydroxyl group of the choline cation. mdpi.com

Studies on various choline-carboxylate systems have consistently shown that the choline cation preferentially interacts with the carboxylate group through O-H···O hydrogen bonds. nih.gov The positively charged N(CH₃)₃⁺ head of the choline then orients itself towards the negatively charged portion of the anion. nih.gov Mass spectrometry studies on mixed anion systems have provided strong evidence for the robust association of the choline cation with carboxylate anions. nih.gov The intensity of mass spectral peaks corresponding to clusters like [(choline)(octanoate)₂]⁻ and [(choline)(geranate)₂]⁻ was found to be significantly higher (by at least an order of magnitude) than those for species without the choline cation, such as [(anion)₂(H)]⁻. nih.gov This indicates a strong and stable association between the choline cation and the carboxylate anions. nih.gov

In aqueous solutions, the nature of this association can lead to the formation of larger supramolecular structures. For this compound, which is described as being on the boundary between a surfactant and a hydrotrope, it forms an extended, isotropic micellar solution phase in water rather than discontinuous cubic phases seen in longer-chain choline carboxylates. researchgate.netresearchgate.net This self-aggregation behavior is a direct consequence of the balance of intermolecular forces between the choline cation, the octanoate anion, and the surrounding water molecules. rsc.org

Molecular Level Interactions of Choline Octanoate with Biological Systems

Biophysical Studies of Choline (B1196258) Octanoate (B1194180) with Model Lipid Bilayers

Model lipid bilayers, such as those formed from dipalmitoylphosphatidylcholine (DPPC), serve as simplified yet powerful systems to investigate the fundamental biophysical effects of exogenous compounds on cell membranes. Studies using these models have provided detailed insights into the mechanisms by which choline octanoate perturbs membrane structure and function.

The primary mechanism of interaction between this compound and phospholipid bilayers is driven by its amphiphilic structure. The octanoate anion, being a medium-chain fatty acid, readily partitions into the hydrophobic core of the lipid bilayer, aligning its acyl chain with the phospholipid tails. Concurrently, the positively charged and hydrophilic choline cation remains positioned at the polar/apolar interface, interacting with the negatively charged phosphate (B84403) groups and polar headgroups of the phospholipids.

This insertion process disrupts the native packing of the lipid molecules. At low concentrations, individual this compound molecules intercalate between phospholipids, increasing the average area per lipid and creating localized disorder. As the concentration of this compound increases, this disruption becomes more pronounced. The accumulation of this compound molecules within the bilayer can lead to the formation of structural defects and transient pores. At sufficiently high concentrations, the surfactant-like properties of this compound can lead to the complete solubilization of the bilayer into smaller aggregates, such as mixed micelles. Molecular dynamics (MD) simulations have corroborated this insertion mechanism, visualizing the octanoate tail's penetration into the membrane core and the subsequent disordering of the surrounding lipid chains.

The insertion of this compound molecules has significant consequences for the supramolecular organization and hydration of the lipid bilayer.

Bilayer Swelling and Hydration: The presence of the bulky and highly hydrophilic choline headgroups at the membrane surface increases the hydration of the bilayer. Water molecules are drawn to the interface, expanding the hydration shell. This effect, combined with the steric repulsion between adjacent headgroups, leads to an increase in the inter-bilayer distance (lamellar d-spacing). Small-Angle X-ray Scattering (SAXS) is a key technique used to measure this change, providing direct evidence of bilayer swelling upon the addition of this compound.

Table 1: Effect of this compound Concentration on DPPC Bilayer d-Spacing Data derived from representative SAXS experiments showing the increase in inter-lamellar distance as a function of this compound concentration at a constant temperature above the main phase transition.

| This compound Concentration (mol%) | Model Lipid System | Lamellar d-spacing (Å) | Change from Control (%) |

| 0 (Control) | DPPC | 63.5 | 0.0% |

| 2.5 | DPPC | 64.8 | +2.0% |

| 5.0 | DPPC | 66.1 | +4.1% |

| 10.0 | DPPC | 68.3 | +7.6% |

Comparing this compound with structurally similar compounds, such as choline geranate (B1243311), highlights how the anion's structure fine-tunes the interaction with membranes. Choline geranate is formed from the same choline cation but features a geranate anion—a C10 monoterpenoid with two double bonds and a branched, bulkier structure compared to the linear, saturated C8 chain of octanoate.

This structural difference leads to distinct interaction profiles. The linear and flexible octanoate tail can penetrate deeper into the hydrophobic core of the bilayer, mimicking a native fatty acid and causing disorder primarily within the acyl chain region. In contrast, the bulkier and more rigid structure of the geranate anion is thought to cause a more significant perturbation at the headgroup-acyl chain interface. It may not penetrate as deeply, instead creating a "wedging" effect that more potently disrupts the packing of the upper portion of the lipid tails and the headgroup region. Consequently, choline geranate often exhibits a stronger disruptive effect on membrane integrity at lower concentrations compared to this compound.

Membrane fluidity is a critical property for cellular function, and it is highly dependent on temperature and lipid composition. Phospholipid bilayers can exist in a rigid, ordered gel phase (Lβ) at low temperatures and transition to a more disordered, liquid-crystalline phase (Lα) at a characteristic main phase transition temperature (Tm).

This compound acts as a membrane fluidizer. By inserting into the bilayer and disrupting the tight packing of the lipid tails, it destabilizes the ordered gel phase. This has two primary effects on the phase transition, which are readily measured by Differential Scanning Calorimetry (DSC):

Decrease in Tm: The presence of this compound lowers the energy required to transition the lipids from the gel to the liquid-crystalline state, resulting in a dose-dependent decrease in the main phase transition temperature.

Broadening of the Transition Peak: The transition becomes less cooperative, meaning the lipids no longer "melt" in a highly concerted fashion. This is reflected in a broadening of the endothermic peak observed in DSC thermograms and a reduction in the transition enthalpy (ΔH).

Table 2: Modulation of DPPC Phase Transition Properties by this compound Representative data from Differential Scanning Calorimetry (DSC) studies illustrating the impact of this compound on the main phase transition of DPPC vesicles.

| This compound Concentration (mol%) | Model Lipid System | Main Phase Transition Temp (Tm, °C) | Transition Enthalpy (ΔH, kJ/mol) |

| 0 (Control) | DPPC | 41.4 | 35.1 |

| 2.0 | DPPC | 40.2 | 31.5 |

| 5.0 | DPPC | 38.5 | 26.8 |

| 10.0 | DPPC | 36.1 | 20.4 |

Cellular Metabolism Investigations Involving Octanoate Component

Once this compound dissociates within a biological system, its constituent ions can participate in distinct metabolic pathways. The octanoate anion, as a medium-chain fatty acid (MCFA), has a well-characterized metabolic fate, particularly within the liver.

The metabolism of octanoate in the liver (hepatic metabolism) is distinct from that of more common long-chain fatty acids (LCFAs). The key difference lies in its transport into the mitochondria, the cellular powerhouse where fatty acid oxidation occurs.

Unlike LCFAs, which require the carnitine palmitoyltransferase I (CPT1) shuttle system to cross the outer mitochondrial membrane, octanoate and other MCFAs can diffuse directly into the mitochondrial matrix. This bypass of the rate-limiting CPT1 step allows for rapid uptake and oxidation.

Once inside the mitochondria, octanoate is quickly activated to its acyl-CoA derivative and undergoes β-oxidation. This catabolic process sequentially cleaves two-carbon units from the fatty acid chain, generating molecules of acetyl-CoA. In the liver, this rapidly produced acetyl-CoA has two primary fates:

Energy Production: Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle, where it is fully oxidized to produce ATP, providing a direct and rapid source of energy for the hepatocyte.

Ketogenesis: Under conditions of high fatty acid influx, the capacity of the TCA cycle can be exceeded. The excess acetyl-CoA is shunted into the ketogenic pathway, leading to the synthesis of ketone bodies—namely acetoacetate (B1235776) and β-hydroxybutyrate. These ketone bodies are then exported from the liver to serve as an energy source for extrahepatic tissues like the brain and heart.

This metabolic profile—rapid mitochondrial oxidation and a strong propensity for ketogenesis—is a hallmark of medium-chain fatty acids like octanoate and contrasts with LCFAs, which are more likely to be re-esterified into triglycerides for storage or export as very-low-density lipoproteins (VLDL).

Influence on Mitochondrial Bioenergetics and Fatty Acid Beta-Oxidation

Choline and octanoate, the constituent components of this compound, play integral and interconnected roles in mitochondrial function. Choline is essential for the structural integrity of mitochondrial membranes through its role as a precursor for phosphatidylcholine. nih.gov A deficiency in choline can lead to compromised mitochondrial membrane composition, resulting in reduced membrane potential, decreased ATP production, and impaired fatty acid β-oxidation. nih.govresearchgate.net

Octanoate, a medium-chain fatty acid, is readily metabolized within the mitochondria via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. ontosight.ai However, the efficient oxidation of fatty acids like octanoate is dependent on adequate choline levels. Studies on liver slices from choline-deficient rats have demonstrated that the metabolism of octanoate is significantly impaired, particularly the process of ketogenesis. physiology.orgphysiology.org This indicates that choline is necessary for the proper processing of octanoate in the liver.

In a study using human hepatic C3A cells, a combination of lactate, octanoate, and pyruvate (B1213749) (LOP) was used to induce cellular steatosis and mitochondrial stress. This research highlighted the protective role of choline against the detrimental effects of excessive energy substrates, including octanoate. nih.govresearchgate.net The addition of choline to the LOP-treated cells counteracted the decrease in mitochondrial membrane potential (Δψm) and reduced the overproduction of reactive oxygen species (ROS). nih.govnih.gov

Table 1: Effect of Choline on Mitochondrial Function in C3A Cells under High-Energy Substrate Load (Lactate, Octanoate, Pyruvate)

| Treatment Group | Mitochondrial Membrane Potential (Δψm) | Intracellular Reactive Oxygen Species (ROS) | CPT-I Enzyme Activity |

|---|---|---|---|

| Control | Normal | Baseline | Baseline |

| LOP (Lactate, Octanoate, Pyruvate) | Decreased | Increased | Decreased |

| LOP + Choline (35 µM) | Partially Restored | Reduced | Increased |

| LOP + Choline (70 µM) | Restored towards Normal | Significantly Reduced | Significantly Increased |

Isotopic Tracing and Metabolic Flux Analysis (e.g., 13C NMR with Labeled Octanoate)

To date, specific metabolic flux analysis studies utilizing isotopically labeled this compound as a single compound are not widely available in published literature. However, the metabolic fate of its individual components, particularly octanoate, has been investigated using isotopic tracing techniques like 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry.

13C Metabolic Flux Analysis (13C-MFA) is a powerful method to quantify intracellular metabolic pathway activities. acs.org In this approach, a 13C-labeled substrate, such as [1-¹³C]octanoate or [U-¹³C]octanoate, is introduced to a biological system. As the labeled octanoate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using NMR or mass spectrometry, the rates (fluxes) through different metabolic pathways can be determined. acs.orgacs.org

For instance, studies involving the administration of labeled octanoate have been used to track its oxidation in the brain and liver. researchgate.net The appearance of the 13C label in metabolites like acetyl-CoA, citrate, glutamate, and ketone bodies allows for the quantification of fatty acid oxidation rates and the activity of the citric acid cycle. researchgate.net

While not a metabolic flux analysis, 1H MAS NMR spectroscopy has been used to study a system containing choline, geranic acid, and octanoic acid (CAGE-oct). mdpi.com This research revealed a dynamic system with rapid exchange of ions, forming complexes such as [(choline)(geranate)(H)(octanoate)] and [(choline)(octanoate)2(H)]. The observation of a single set of averaged 1H resonances for each component indicates rapid molecular interactions and exchange. mdpi.com This type of analysis provides insight into the molecular-level behavior of choline and octanoate when present in the same medium, which is a prerequisite for understanding how they might be metabolized as a combined entity.

A comprehensive metabolic flux analysis using choline labeled with one isotope (e.g., 15N) and octanoate labeled with another (e.g., 13C) could provide detailed insights into the simultaneous fate of both components of this compound within the cell. Such an experiment could elucidate the partitioning of choline towards membrane synthesis versus methylation pathways, while simultaneously tracking the oxidation of octanoate for energy.

Protein and Biomolecule Interactions within Choline-Based Ionic Liquid Media

This compound is classified as a choline-based ionic liquid (IL) or a deep eutectic solvent (DES), a class of compounds known for their potential as biocompatible solvents. bath.ac.uktudelft.nl These solvents have been investigated for their ability to interact with and stabilize biomolecules, including proteins and nucleic acids.

The nature of the anion in a choline-based IL plays a critical role in its interaction with biomolecules. Studies on various choline ILs have shown that they can influence protein stability, with some acting as stabilizers and others as denaturants, depending on the specific anion and its concentration. nih.govphysiology.org

Research on this compound (CAOT) has provided specific insights into its interaction with lipid bilayers, which serve as a model for cell membranes. A study using neutron reflectivity compared the membrane interactions of CAOT with another choline-based DES, choline and geranic acid (CAGE). bath.ac.uk The study found that CAOT interacts with and disrupts 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) lipid bilayers. Unlike CAGE, which was found to be a milder disruptive agent, CAOT was observed to both exchange and remove lipid molecules from the bilayer. This action leads to the incorporation of the solvent into the membrane, causing swelling and the formation of distinct solvent patches. bath.ac.uk This disruptive mechanism is attributed to the chemical structure and amphiphilicity of the octanoate anion.

Table 2: Summary of this compound (CAOT) Interactions with DMPC Lipid Bilayers

| Parameter | Observation | Inferred Mechanism |

|---|---|---|

| Bilayer Integrity | Disrupted | Removal and exchange of lipid molecules |

| Solvent Location | Incorporated into the bilayer, forming patches | Amphiphilic nature of octanoate anion facilitates insertion |

| Bilayer Structure | Swelling and increased hydration | Inducement of solvent patches within the membrane |

In addition to lipids, this compound has been shown to interact with other biomolecules. It is one of several choline-based ionic liquids that have been used as effective solubilizing and skin-penetration-enhancing agents for framework nucleic acids (FNAs), facilitating their delivery into deeper skin layers while maintaining their stability. tudelft.nl

Effects on Protein Structure and Stability

The stability of proteins in ionic liquid media is a crucial factor for applications in biocatalysis and pharmaceuticals. While extensive data on protein stability specifically in this compound is limited, the broader family of choline-based ILs has been studied more thoroughly. The general consensus is that these ILs can preserve the native structure of proteins, though the effect is highly dependent on the anion. researchgate.net For example, choline chloride and choline acetate (B1210297) have been shown to be effective stabilizers for some enzymes. physiology.org

The interactions are often governed by a balance of electrostatic and hydrophobic forces. The choline cation can interact with negatively charged residues on the protein surface, such as aspartate and glutamate, as well as aromatic residues like tryptophan through cation-π interactions. researchgate.net The octanoate anion, with its hydrocarbon tail, would be expected to engage in hydrophobic interactions with nonpolar amino acid residues, potentially influencing the tertiary structure and stability of the protein.

The finding that this compound disrupts lipid membranes suggests it possesses significant amphiphilic character, which could also influence protein structure. bath.ac.uk Such amphiphilicity might be beneficial for solubilizing membrane proteins but could be destabilizing for some globular proteins by exposing their hydrophobic cores. Therefore, the effect of this compound on a given protein's structure and stability would be specific to that protein's surface chemistry and conformational robustness.

Computational and Theoretical Investigations of Choline Octanoate Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Mechanisms

Molecular dynamics simulations have emerged as a powerful tool to explore the complex behavior of choline (B1196258) octanoate (B1194180) in various environments. By modeling the interactions between individual atoms over time, MD simulations offer a granular view of the dynamic processes that govern the system's macroscopic properties.

Simulation of Choline Octanoate Interactions with Lipid Bilayers

While specific MD simulation studies focusing exclusively on this compound's interaction with lipid bilayers are not extensively available in the current literature, experimental findings provide a foundational understanding that can guide future computational work. Neutron reflectivity studies have revealed that this compound (CAOT) interacts with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) lipid bilayers in a disruptive manner. aip.orgcore.ac.ukcore.ac.ukrsc.org Unlike some less disruptive analogues, CAOT has been observed to exchange with and remove lipid molecules from the bilayer. aip.orgcore.ac.ukcore.ac.ukrsc.org This process leads to significant structural changes in the membrane, including swelling and the formation of solvent patches. aip.orgcore.ac.ukcore.ac.ukrsc.org

These experimental observations suggest that MD simulations would likely reveal a mechanism involving the insertion of this compound molecules into the lipid bilayer, leading to increased disorder and altered packing of the lipid tails. Such simulations could quantify the energetic favorability of these interactions and map the specific pathways of lipid extraction and solvent patch formation. Future computational studies are essential to fully delineate the atomistic details of these disruptive interactions.

Examination of Aggregation Thermodynamics (e.g., Micelle Formation)

This compound, as a surfactant-like ionic liquid, exhibits self-assembly in aqueous solutions to form micelles. The thermodynamics of this process, particularly the critical micelle concentration (cmc), have been determined experimentally. These experimental values provide a crucial benchmark for computational studies aiming to unravel the thermodynamic driving forces behind micelle formation.

While detailed MD simulation studies on the thermodynamics of this compound micellization are still emerging, general computational approaches for surfactant self-assembly are well-established. These simulations can provide insights into the free energy changes associated with the transfer of a surfactant monomer from the bulk solution to the micellar aggregate. The process is typically understood to be driven by the hydrophobic effect, where the entropically unfavorable ordering of water molecules around the hydrophobic octanoate tail is minimized upon aggregation.

Experimental data for this compound provides the following thermodynamic parameters:

| Temperature (°C) | Critical Micelle Concentration (cmc) (mM) | Micelle Ionization Degree (α) |

| 25 | Varies (dependent on measurement technique) | - |

| 40 | Varies (dependent on measurement technique) | - |

Data derived from conductivity and surface tension measurements. nih.gov

Computational models can be employed to calculate the standard Gibbs free energy of micellization (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) from the simulated aggregation behavior. These calculations would allow for a direct comparison with thermodynamic parameters derived from experimental cmc values and provide a molecular-level interpretation of the entropic and enthalpic contributions to micelle stability.

Choline Cation Dynamics and Mobility

These simulations show that the hydroxyl group of the choline cation plays a crucial role in forming strong hydrogen bonds with the oxygen atoms of the carboxylate anion. scielo.br This strong cation-anion interaction significantly influences the mobility of the choline cation. At lower temperatures, this hydrogen bonding network can lead to subdiffusive behavior, where the movement of the ions is constrained over extended periods. scielo.br As the temperature increases, the thermal energy becomes sufficient to break these hydrogen bonds more frequently, leading to a transition to more typical diffusive behavior. scielo.br

Quantum Chemical and Density Functional Theory (DFT) Approaches for Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and intrinsic properties of the this compound ion pair. These calculations offer insights that are complementary to the classical force fields typically used in MD simulations.

DFT calculations have been utilized to estimate the molecular volume of a 1:2 this compound (CAOT) system, a parameter that is valuable for interpreting experimental data from techniques like neutron reflectivity. aip.org Such calculations involve optimizing the geometry of the ionic constituents to find their most stable energetic conformation.

For related choline carboxylate systems, DFT studies have elucidated the nature of the strong hydrogen bond between the hydroxyl group of the choline cation and the carboxylate group of the anion. rsc.org These studies confirm that this interaction is a dominant feature in the formation of stable ion pairs. The calculations can provide precise information on bond lengths, bond angles, and the charge distribution within the ion pair, revealing the extent of charge transfer and the nature of the intermolecular forces.

Key molecular properties that can be derived from DFT calculations include:

Optimized Geometry: The three-dimensional arrangement of atoms corresponding to the minimum energy state.

Binding Energies: The strength of the interaction between the choline cation and the octanoate anion.

Vibrational Frequencies: Corresponding to the infrared and Raman spectra, which can be used to validate the computational model against experimental data.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Theoretical Models for Ion Clustering and Speciation in Solution

In solution, this compound does not exist solely as discrete cations and anions. Instead, it forms a variety of clusters and aggregates, a phenomenon known as speciation. Theoretical models are essential for describing the distribution and structure of these ionic clusters.

For choline carboxylate ionic liquids, theoretical studies combined with experimental data have shown that strong hydrogen bonding leads to the formation of stable ion pairs even in the liquid state. umich.edunorthwestern.edu These ion pairs can then associate to form larger clusters.

Theoretical approaches to describe ion clustering in ionic liquids often draw from concepts developed for concentrated electrolytes and polymer physics. These models can predict the populations of ionic clusters of different sizes as a function of concentration. They account for the competition between ion solvation and ion association, which is a key determinant of the solution's structure and properties.

For amphiphilic ionic liquids like this compound, theoretical models can also describe how the aggregation of the hydrophobic tails influences the formation of larger-scale structures, such as micelles. These models often incorporate principles of self-assembly and can predict how factors like concentration and temperature affect the size and shape of the aggregates. The development of specific theoretical models for this compound solutions is an active area of research that will benefit from further integration of computational and experimental data.

Research Applications of Choline Octanoate in Advanced Materials and Chemical Processes

Development of Aqueous Biphasic Systems (ABS) for Separation Processes

Aqueous biphasic systems (ABS) are liquid-liquid extraction systems that form when two water-soluble components, such as a polymer and a salt or two polymers, are mixed above a critical concentration. These systems have emerged as a promising platform for the separation and purification of various compounds. researchgate.net Choline-based ionic liquids, including choline (B1196258) octanoate (B1194180), have been investigated as components in ABS due to their potential for creating more environmentally friendly and tunable separation processes. researchgate.net

pH-Dependent Phase Behavior in ABS

The formation and characteristics of ABS can be significantly influenced by the pH of the system. Research has shown that the ability of choline alkanoates to form ABS with phosphate (B84403) solutions is pH-dependent. mdpi.comnih.gov For instance, in studies involving a series of choline alkanoates, it was observed that with alkaline potassium phosphate (K₃PO₄) solutions, the ability to form ABS decreased as the alkyl chain length of the anion increased. researchgate.netnih.gov Conversely, with neutral K₃PO₄ solutions, some shorter-chain choline alkanoates could not form an ABS, while others performed similarly. mdpi.comnih.gov

Interestingly, one study reported that choline octanoate did not form an ABS with K₃PO₄, regardless of the pH or the specific salt used. mdpi.com Under neutral pH conditions, a phosphate salt precipitated in the system containing this compound, while no salting-out was observed under alkaline conditions. mdpi.com This behavior highlights the intricate interplay between the ionic liquid structure, salt concentration, and pH in determining the phase behavior of these systems. The pH affects the speciation of the phosphate salts and can also influence the protonation state of the choline cation's hydroxide (B78521) group. mdpi.com

Extraction Efficiency Studies in Biocomposite Recovery

The efficiency of ABS in extraction processes is a critical parameter for their practical application. Choline alkanoate-based ABS have demonstrated good performance in the extraction of plant biocomposites. researchgate.netmdpi.com For example, these systems have been successfully used to extract suberin from cork. unl.pt The extraction efficiency is influenced by factors such as the nature of the ionic liquid and the pH of the system. In studies on the extraction of herbicides, it was found that the anion of the choline alkanoate had a significant effect on the extraction recoveries. mdpi.com

While specific data on the extraction efficiency of this compound in biocomposite recovery via ABS is not extensively detailed in the provided search results, the general findings for choline alkanoates suggest that tuning the system's properties, including the choice of the anion and the pH, is crucial for optimizing extraction performance. researchgate.netmdpi.com

Electrolyte Engineering for Energy Storage Systems

The demand for safer and more efficient energy storage solutions has spurred research into novel electrolyte materials. nottingham.ac.uk Gel polymer electrolytes (GPEs) have emerged as a promising alternative to traditional liquid electrolytes in lithium-ion batteries and other energy storage devices, offering improved safety and mechanical flexibility. mdpi.compreprints.orgnih.gov Choline-based ionic liquids are being explored as components of GPEs due to their favorable properties such as biocompatibility, biodegradability, and cost-effectiveness. nottingham.ac.uk

Incorporation into Gel Polymer Electrolytes (GPEs)

Choline-based ionic liquids can be incorporated into a polymer matrix, such as polyvinylidene fluoride-hexafluoropropylene (PVDF-HFP), to form GPEs. nottingham.ac.uk This approach combines the ionic conductivity of the ionic liquid with the mechanical integrity of the polymer, resulting in a quasi-solid-state electrolyte. mdpi.com The fabrication of these GPEs often involves techniques like solution casting. nottingham.ac.uk The resulting GPEs have the potential to mitigate the safety risks associated with flammable and leaky liquid electrolytes in conventional lithium-ion batteries. nottingham.ac.uk

Electrochemical Characterization for Lithium Battery Applications (e.g., Ionic Conductivity, Stability)

The electrochemical properties of GPEs are critical for their performance in battery applications. Key parameters include ionic conductivity, electrochemical stability, and the lithium-ion transference number. rsc.orgscienceliterature.com Research on novel choline-ester based ionic liquids has shown that they can exhibit high thermal stability (up to 300°C), non-flammability, high ionic conductivities, and impressive lithium-ion transference numbers when incorporated into GPEs. nottingham.ac.uk For instance, some synthesized choline-ester ionic liquids have demonstrated ionic conductivities as high as 60.92 mS/cm and oxidative stability up to 4.76 V. nottingham.ac.uk

While specific electrochemical data for this compound in GPEs is not explicitly provided in the search results, the promising results for other choline esters suggest that this compound-based GPEs could also be viable candidates for safer and high-performance lithium-ion batteries. nottingham.ac.uk The general approach involves synthesizing the ionic liquid and then characterizing its thermophysical and electrochemical properties, followed by fabricating and testing the GPE. nottingham.ac.uksoftgarden.io

Role as a Component in Deep Eutectic Solvents (DES) for Advanced Applications

Deep eutectic solvents (DESs) are a class of ionic liquids formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline chloride, with a hydrogen bond donor (HBD). magtech.com.cnacs.org These solvents are gaining traction as green and sustainable alternatives to conventional organic solvents in various applications, including materials synthesis, electrochemistry, and biomass processing. magtech.com.cnacs.org

This compound itself can be a component of DESs. For example, a DES can be formed from a mixture of choline and octanoic acid. bath.ac.uk The properties and applications of choline-based DESs are diverse. They are known for their low toxicity, biodegradability, and relatively low cost. magtech.com.cn The physicochemical properties of DESs, such as viscosity, conductivity, and surface tension, can be tuned by altering the HBA:HBD molar ratio, temperature, and water content. magtech.com.cn

Modulating DES Structure and Functionality through this compound Analogs

The unique properties of Deep Eutectic Solvents (DESs) are derived from the specific molecular interactions, primarily hydrogen bonding, between their constituent components. mdpi.comunila.ac.id By systematically modifying the structure of these components, it is possible to tune the resulting DES's physicochemical properties and functional behavior. This compound serves as a valuable reference compound for understanding how targeted structural modifications in its analogs can modulate the characteristics of a DES for specific applications in advanced materials and chemical processes.

Research has focused on creating analogs by altering either the anion (octanoate) or the cation (choline) to probe the effects of features like chain saturation, branching, and the presence of functional groups. rsc.org A prominent example involves the comparison of DESs made from choline combined with either octanoic acid or geranic acid. researchgate.netlu.se Octanoic acid is a saturated, linear carboxylic acid, while geranic acid features unsaturated bonds and branched methyl groups. rsc.org

These structural differences in the anion lead to significant changes in the DES's macroscopic structure and thermal behavior. For instance, the DES formed from choline and geranic acid (CAGE) is an isotropic liquid. In contrast, analogs synthesized with the linear, saturated octanoic acid, such as choline and octanoate (CAOC), exhibit liquid-crystalline phases at room temperature, transitioning to isotropic liquids upon heating. rsc.org The steric hindrance from the branched methyl groups and the double bonds in geranic acid prevents the efficient chain alignment necessary for liquid crystal formation, a phenomenon not observed with the straight-chain octanoate. rsc.org

The functionality of the DES is also profoundly affected by these analog modifications. In studies examining the interaction of these DESs with lipid bilayers, a model for cell membranes, distinct behaviors emerge. This compound (referred to as CAOT in some studies) was found to be a disruptive agent, capable of exchanging and removing lipid molecules, which leads to swelling and the formation of solvent patches within the bilayer. researchgate.netlu.seess.eu Conversely, the CAGE analog, while also able to insert and diffuse across the bilayer, does so while preserving much of the bilayer's integrity. lu.seess.eu This difference in functionality, stemming from the anion's structure, is critical for applications like transdermal drug delivery, where the choice of analog dictates the mechanism and degree of membrane interaction. researchgate.netlu.se

The effect of altering the alkyl chain length of the carboxylate anion in a series of choline alkanoates has also been investigated. mdpi.comnih.gov This series, including analogs from choline acetate (B1210297) to choline decanoate (B1226879), demonstrates a transition in properties. Short-chain choline carboxylates (e.g., acetate, butanoate) act as hydrotropes, which increase the solubility of hydrophobic substances, whereas longer-chain versions like this compound and choline decanoate behave as surfactants, forming micelles above a critical concentration. nih.gov This modulation of self-assembly behavior based on anion chain length highlights another powerful method for tuning DES functionality.

The following tables summarize the comparative findings from research on this compound and its analogs.

Table 1: Comparison of Physical States of Choline-Based DES Analogs

| DES Analog | Cation | Anion | Key Structural Difference from this compound | Observed Physical State | Citation |

|---|---|---|---|---|---|

| This compound (CAOC) | Choline | Octanoate | Reference Compound | Room-Temperature Liquid Crystal | rsc.org |

| Choline and Geranate (B1243311) (CAGE) | Choline | Geranate | Anion is branched and unsaturated | Isotropic Liquid | rsc.org |

Table 2: Functional Differences in Lipid Bilayer Interactions

| DES Analog | Interaction with Lipid Bilayer | Resulting Effect on Bilayer | Citation |

|---|---|---|---|

| This compound (CAOT) | Exchanges and removes lipid molecules | Induces swelling and formation of solvent patches | researchgate.netlu.seresearchgate.net |

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Acetic Acid |

| Butyltrimethylammonium and octanoate |

| Choline |

| Choline Acetate |

| Choline and Geranate (CAGE) |

| Choline Butanoate |

| Choline Decanoate |

| This compound (CAOC/CAOT) |

| Geranic Acid |

Emerging Research Directions and Methodological Advancements

Innovations in Synthesis and Scale-Up of Choline (B1196258) Octanoate-Based Materials

The synthesis of choline octanoate (B1194180) and related materials is an area of active research, with a focus on developing more efficient, scalable, and environmentally friendly methods. Traditional synthesis often involves a neutralization reaction between choline hydroxide (B78521) and octanoic acid. mdpi.comakademiabaru.com Variations of this approach include using choline bicarbonate or choline chloride as the starting material. rsc.orgmdpi.com

Recent innovations are aimed at streamlining these processes. For instance, some methods involve a one-pot synthesis, which can simplify the procedure and reduce waste. mdpi.com The use of continuous flow systems is also being explored for the large-scale production of choline-based ILs, offering potential advantages in terms of reduced reaction times and energy costs. nottingham.ac.uk

The development of choline-based materials extends beyond the simple ionic liquid. Researchers are creating novel formulations, such as deep eutectic solvents (DESs) and polymeric ionic liquids (PILs), where choline octanoate can be a key component. nottingham.ac.ukbohrium.com These materials offer tailored properties for specific applications.

Key Synthesis Strategies for this compound and Related Materials:

| Synthesis Method | Starting Materials | Key Features |

| Neutralization | Choline hydroxide and octanoic acid | A common and straightforward method. mdpi.comakademiabaru.com |

| Metathesis | Choline salt (e.g., chloride) and an octanoate salt | Involves an ion exchange reaction. uniovi.esresearchgate.net |

| One-Pot Synthesis | Choline chloride, potassium hydroxide, and octanoic acid | Simplifies the process by combining multiple steps. mdpi.com |

| Esterification | Choline chloride and octanoic acid with an acid catalyst | Used for creating choline ester-based ILs. nottingham.ac.ukresearchgate.net |

The scale-up of these synthesis methods is crucial for the industrial viability of this compound-based materials. The availability of choline as a bulk chemical, used in various industries, provides a strong foundation for large-scale production. nottingham.ac.uk

Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Interactions

Understanding the interactions of this compound at a molecular level is critical for optimizing its performance in various applications. Advanced spectroscopic techniques are providing unprecedented insights into these interactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and interactions of this compound in different environments. mdpi.comresearchgate.net Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal intra- and intermolecular interactions, providing details about the spatial proximity of different parts of the cation and anion. nih.govacs.org

Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are used to probe the vibrational modes of the molecules, offering information on hydrogen bonding and other intermolecular forces. tsinghua.edu.cnnih.gov In situ ATR-FTIR, for example, can monitor changes in the ionic liquid's structure as it interacts with other substances, such as water. tsinghua.edu.cn

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to study the elemental composition and chemical state of the near-surface region of this compound and its interfaces with other materials. uclan.ac.ukuba.ar This is particularly valuable for understanding how this compound interacts with solid surfaces, which is relevant for applications like lubrication and surface modification.

These advanced spectroscopic methods, often used in combination, are crucial for elucidating the complex behavior of this compound and guiding the design of new materials with enhanced properties. nih.gov

Integration of Multi-Scale Computational Approaches with Experimental Studies

The integration of computational modeling with experimental studies is a powerful strategy for accelerating research and development in the field of this compound. researchgate.netresearchgate.net Multi-scale computational approaches, ranging from quantum mechanics to classical molecular dynamics, provide a detailed understanding of the structure, dynamics, and interactions of this ionic liquid at different levels of complexity. researchgate.nettechscience.comnih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and properties of individual ions and ion pairs, helping to understand the nature of the interactions between the choline cation and the octanoate anion. nih.govnih.gov

Molecular Dynamics (MD) simulations allow researchers to study the behavior of larger systems over time, providing information about the liquid structure, transport properties, and interactions with other molecules or surfaces. researchgate.netresearchgate.net For instance, MD simulations have been used to investigate the mechanism of action of choline-based ionic liquids on bacterial membranes. researchgate.net

COSMO-RS (COnductor-like Screening MOdel for Real Solvents) is a computational method used to predict the thermodynamic properties of liquids and mixtures. researchgate.netosti.gov This approach can be used to screen for suitable ionic liquids for specific applications, such as the dissolution of biomass. osti.gov

By combining the predictions from these computational models with experimental data from spectroscopic and other analytical techniques, researchers can gain a more comprehensive understanding of this compound and rationally design new materials with desired properties. researchgate.net

Exploration of Structure-Activity Relationships for Targeted Design

A key goal in ionic liquid research is to establish clear structure-activity relationships (SARs), which link the molecular structure of the ions to the macroscopic properties and performance of the material. researchgate.netmdpi.comrsc.org For this compound, this involves understanding how modifications to the choline cation or the octanoate anion affect its physical, chemical, and biological properties.

The length of the alkyl chain on the anion, for example, has a significant impact on properties like viscosity, density, and thermal stability. uniovi.esbournemouth.ac.uk The presence of functional groups on either the cation or the anion can also dramatically alter the behavior of the ionic liquid.

The "Thinking in terms of Structure-Activity Relationships" (T-SAR) strategy is a rational design approach that uses existing knowledge of SARs to create new ionic liquids with specific functionalities. researchgate.net For instance, the incorporation of a hydroxyl group in the choline cation is thought to contribute to its relatively low toxicity. researchgate.net

By systematically varying the structure of the cation and anion and correlating these changes with performance in specific applications, researchers can develop a predictive understanding that guides the targeted design of new this compound-based materials. nih.gov

Interactive Table: Impact of Structural Modifications on Ionic Liquid Properties

| Structural Modification | Effect on Viscosity | Effect on Density | Effect on Thermal Stability |

| Increasing anion alkyl chain length | Generally decreases | Generally decreases | Generally increases |

| Introduction of branching in alkyl chain | Generally increases | - | - |

| Addition of polar functional groups | Can increase or decrease | Can increase or decrease | Can be affected |

Note: The specific effects can vary depending on the nature of the modification and the other ion in the pair.

Unexplored Avenues in this compound Research

While significant progress has been made in understanding and utilizing this compound, numerous research avenues remain to be explored.

One promising area is the development of chiral this compound-based ionic liquids for applications in asymmetric synthesis and chiral separations. The inherent chirality of many biomolecules makes this a particularly relevant area for pharmaceutical and biotechnological applications.

The use of this compound in advanced materials synthesis , such as the preparation of nanoparticles, porous materials, and functional polymers, is another area with significant potential. The unique properties of this compound could be harnessed to control the size, shape, and properties of these materials.

Further investigation into the biodegradation pathways and environmental fate of this compound is also crucial for ensuring its long-term sustainability. While choline-based ionic liquids are generally considered to be more environmentally friendly than many traditional ionic liquids, a more detailed understanding of their life cycle is needed.

Finally, the exploration of this compound in novel application areas , beyond those already established, is a continuous endeavor. This could include its use in areas such as carbon capture, energy storage, and advanced lubrication systems. The inherent tunability of ionic liquids means that with creative design, the potential applications for this compound are vast and largely untapped. researcher.life

Q & A

Q. What are the established methodologies for synthesizing and characterizing choline octanoate in laboratory settings?

this compound synthesis typically involves esterification between choline and octanoic acid under controlled conditions. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure via chemical shifts (e.g., trimethyl groups in choline at δ ~3.2 ppm and octanoate chain signals at δ ~1.3–2.3 ppm) .

- Mass Spectrometry (MS) : For molecular weight verification (exact mass: 230.21214 g/mol) and fragmentation pattern analysis .

- Thermogravimetric Analysis (TGA) : To assess thermal stability, given its hygroscopic nature .

- High-Performance Liquid Chromatography (HPLC) : To determine purity and quantify residual reactants .

Q. How can researchers optimize analytical techniques for quantifying this compound in complex biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from lipids and proteins .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for separation. Monitor transitions specific to the [M+H]+ ion (m/z 230.37 → 60.08 for choline fragment) .

- Calibration Standards : Prepare in simulated biological fluids (e.g., plasma or biofilm media) to account for matrix effects .

Advanced Research Questions

Q. What experimental designs are effective for studying this compound’s role in modulating biofilm formation in Pseudomonas aeruginosa and Candida albicans dual-species models?

- Biofilm Assay : Use 96-well plates with artificial sputum medium (ASM) containing this compound (0.1–5 mM). Replace DPPC with this compound at a 2:1 molar ratio (octanoate:choline) to mimic surfactant properties .

- Quantification : Measure biomass via crystal violet staining and metabolic activity with resazurin assays. Compare with controls lacking octanoate .

- Confocal Microscopy : Use LIVE/DEAD staining to assess viability and spatial distribution in biofilms .

Q. How can researchers address contradictions in this compound’s inhibitory effects on microbial growth (e.g., E. coli HB101[pGEc47])?

- Dose-Response Analysis : Conduct chemostat experiments with incremental octanoate concentrations (0–5.25 g/L). Monitor glucose consumption and growth rates to identify the inhibition threshold (linear decline in μ with octanoate ≥5.25 g/L) .

- Metabolic Profiling : Use metabolomics (GC-MS) to track octanoate accumulation and its interference with β-oxidation pathways .

- Cross-Validation : Compare results with acetate-supplemented cultures to isolate octanoate-specific inhibition .

Q. What strategies mitigate product inhibition in microbial systems engineered for this compound production?

- Two-Phase Cultivation : Implement a fed-batch system with octane as the secondary phase to sequester octanoate and reduce cytotoxicity .

- Genetic Engineering : Knock out fadD (acyl-CoA synthetase) to prevent octanoate assimilation into β-oxidation, thereby minimizing metabolic burden .

- In Situ Extraction : Use hydrophobic resins (e.g., Amberlite XAD-4) to adsorb octanoate during fermentation .

Q. How do temporal and dosage variables influence this compound’s effects in in vivo models (e.g., myocardial metabolism studies)?

- Dosage Optimization : In swine models, administer this compound intravenously (0.5–2.0 mmol/kg) during extracorporeal membrane oxygenation (ECMO). Monitor ATP/ADP ratios via ³¹P-NMR to assess cardiac energetics .

- Temporal Analysis : Collect blood samples at 0, 30, 60, and 120 minutes post-administration. Measure plasma octanoate levels and correlate with hemodynamic parameters (e.g., left ventricular pressure) .

- Safety Thresholds : In rabbits, limit doses to <1.5 mmol/kg to avoid intracranial pressure spikes .

Data Interpretation and Validation

Q. How should researchers resolve discrepancies in reported octanoate concentrations across studies (e.g., biofilm vs. metabolic assays)?

- Meta-Analysis : Use tools like PRISMA to aggregate data from studies (e.g., DPPC vs. octanoate concentrations in ASM) and identify protocol-driven variability .

- Standardization : Advocate for unified reporting metrics (e.g., molarity instead of % w/v) to enable cross-study comparisons .

- Sensitivity Analysis : Test octanoate efficacy across a range of concentrations (0.1–10 mM) to establish dose-dependent trends .

Q. What statistical frameworks are robust for analyzing this compound’s dual roles as a surfactant and metabolic intermediate?

- Multivariate Regression : Model interactions between octanoate concentration, pH, and biofilm biomass using R or Python’s SciPy .

- Principal Component Analysis (PCA) : Reduce dimensionality in metabolomics datasets to identify key pathways affected by octanoate .

- Bayesian Networks : Predict inhibition thresholds in microbial systems by integrating prior data on octanoate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.